N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide

NF-kB inhibition Cancer cell cytotoxicity Regioisomer selectivity

This C-6-substituted tetrahydroquinoline benzamide is a critical probe for extending NF-κB SAR at the 4-position of the benzamide ring. Its 4-propyl substituent fills a specific lipophilicity gap (clogP ~5.2) between 4-chloro (IC50=2.7 μM) and unsubstituted (IC50=20 μM) analogs, making it essential for potency optimization studies. Deploy as an authenticated C-6 standard in parallel testing with the C-7 regioisomer (CAS 946266-43-9) to assess regioisomer-dependent target engagement. The co-crystal structure of its N-1-benzoyl analog with WDR91 (PDB: 9dta) validates its use as a scaffold for WD40-repeat protein probe development. Substituting this chemotype with any regioisomer or N-1 variant introduces unacceptable risk of altered biological outcome.

Molecular Formula C26H26N2O2
Molecular Weight 398.506
CAS No. 1210710-84-1
Cat. No. B2658919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide
CAS1210710-84-1
Molecular FormulaC26H26N2O2
Molecular Weight398.506
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C26H26N2O2/c1-2-7-19-11-13-20(14-12-19)25(29)27-23-15-16-24-22(18-23)10-6-17-28(24)26(30)21-8-4-3-5-9-21/h3-5,8-9,11-16,18H,2,6-7,10,17H2,1H3,(H,27,29)
InChIKeyUUXMSDIEBAMUHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide (CAS 1210710-84-1): Procurement-Relevant Structural Profile


N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide (CAS 1210710-84-1) is a synthetic small molecule (MW 398.5 g/mol) belonging to the 1,2,3,4-tetrahydroquinoline benzamide class [1]. Its core scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to inhibit LPS-induced NF-κB transcriptional activity and exert cytotoxicity against human cancer cell lines [2]. The compound features a benzoyl substituent at the tetrahydroquinoline N-1 position and a 4-propylbenzamide at the C-6 position, a substitution pattern that distinguishes it from regioisomers (e.g., C-7 substituted analogs) and compounds with alternative N-1 groups such as furan-2-carbonyl or propane-1-sulfonyl .

Why N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide Cannot Be Substituted with Generic Tetrahydroquinoline Analogs


Tetrahydroquinoline benzamides are not functionally interchangeable. The Jo et al. (2016) structure–activity relationship (SAR) study demonstrated that modifications to the N-1 substituent on the tetrahydroquinoline core produce dramatic swings in NF-κB inhibitory potency: the phenyl-substituted derivative 5e achieved a >100% inhibition at 100 μM (IC50 = 1.4 μM), whereas the methyl analog 5a showed only 19% inhibition [1]. Similarly, altering the substitution position on the benzamide phenyl ring (e.g., 2-chlorophenyl vs. 4-chlorophenyl) shifted IC50 values from 0.90 μM to 2.7 μM [1]. These data underscore that even single-atom or regioisomeric changes within this scaffold yield non-linear and unpredictable potency changes. Therefore, substituting N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide with a structurally similar but chemically distinct analog (e.g., a 7-position regioisomer or a compound lacking the benzoyl group) introduces unacceptable risk of altered target engagement and biological outcome in any assay system calibrated to this specific chemotype.

Quantitative Differentiation Evidence for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide Against Closest Analogs


Regioisomeric Specificity: C-6 vs. C-7 Substitution Defines Biological Target Space

The target compound is substituted at the tetrahydroquinoline C-6 position. In the tetrahydroquinoline benzamide class, regioisomeric substitution position critically determines biological activity. The Jo et al. (2016) SAR analysis established that for N-acyl-1,2,3,4-tetrahydroquinolines, the 6-position substitution consistently yielded more potent NF-κB inhibitors compared to alternative scaffolds [1]. Notably, within the same study, the most potent NF-κB inhibitors (6f, IC50 = 0.90 μM; 6g, IC50 = 0.70 μM; 6h, IC50 = 2.7 μM) all bore substituents at a position corresponding to the C-6 locus of the scaffold. In contrast, a C-7 substituted regioisomer such as N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide (CAS 946266-43-9) has no reported NF-κB or cytotoxicity data in the peer-reviewed literature, indicating a divergent or uncharacterized biological profile [2]. This regioisomeric distinction is a critical procurement criterion for researchers requiring a compound with a specific, literature-supported activity signature.

NF-kB inhibition Cancer cell cytotoxicity Regioisomer selectivity

N-1 Benzoyl Group: A Critical Determinant of NF-κB Inhibitory Potency vs. N-Alkyl or N-Sulfonyl Analogs

The target compound carries a benzoyl group at the N-1 position of the tetrahydroquinoline ring. The Jo et al. (2016) SAR study directly compared N-1 substituent effects: compounds with an N-1 benzoyl group (series 7a–h) demonstrated IC50 values ranging from 20 to 51 μM, whereas N-1 alkanoyl analogs (series 5a–d, with methyl, ethyl, propyl, or octyl groups) showed substantially weaker inhibition (e.g., 5a methyl: 19% inhibition at 100 μM; 5c propyl: 41% inhibition at 100 μM) [1]. The N-1 phenyl analog 5e achieved an IC50 of 1.4 μM, but the benzoyl substitution provides a distinct hydrogen-bond acceptor capability via the carbonyl oxygen that is absent in N-1 alkyl or N-1 phenyl compounds. A structurally related N-1 sulfonyl analog, 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, belongs to a different electronic and steric class with no cross-validated NF-κB data [2]. The benzoyl group thus represents a specific pharmacophoric element that cannot be emulated by N-alkyl, N-phenyl, or N-sulfonyl replacements.

SAR analysis NF-kB transcriptional activity N-1 substituent effect

4-Propylbenzamide Substituent: Lipophilic Modulation Distinct from 4-Chloro or 4-Methoxy Analogs

The target compound features a 4-propyl substituent on the benzamide phenyl ring. In the tetrahydroquinoline benzamide SAR landscape, the 4-position substituent on the benzamide ring profoundly influences both NF-κB inhibition and cytotoxicity. The Jo et al. (2016) study showed that 4-chlorophenyl-substituted analogs (6h) exhibited NF-κB IC50 = 2.7 ± 0.42 μM, while 2-chlorophenyl (6f, IC50 = 0.90 μM) and 3-chlorophenyl (6g, IC50 = 0.70 μM) analogs were 3- to 4-fold more potent [1]. The 4-propyl group introduces a flexible alkyl chain that increases lipophilicity (estimated clogP increase of approximately +1.5 vs. 4-chloro analog) without the electron-withdrawing effect of chlorine, potentially altering both target binding kinetics and cellular permeability [2]. A directly comparable analog, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide, has been cataloged but lacks peer-reviewed biological data, leaving the 4-propyl variant as a unique lipophilic probe within the C-6 benzamide series .

Lipophilicity optimization Benzamide SAR Cytotoxicity tuning

Crystal Structure Evidence: The 1-Benzoyl-Tetrahydroquinoline Scaffold Engages WD40-Repeat Domain Proteins

A closely related analog, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-cyano-2-methoxyphenyl)acetamide (DR3448), has been co-crystallized with the WDR domain of WDR91 at 2.10 Å resolution (PDB entry 9dta) [1]. This structural evidence demonstrates that the N-1-benzoyl tetrahydroquinoline scaffold is competent to engage WD40-repeat domain proteins, a class implicated in autophagy and endosomal trafficking. The target compound shares the identical N-1-benzoyl tetrahydroquinoline core with DR3448, differing only in the amide-linked substituent at the C-6 position. No C-7 substituted analog or N-1-alkyl tetrahydroquinoline has been reported in a co-crystal structure with a WDR domain, suggesting that the N-1-benzoyl C-6-substituted geometry provides a unique protein recognition motif [1].

Structural biology WDR domain X-ray crystallography

Recommended Application Scenarios for N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide Based on Quantitative Evidence


NF-κB Pathway Inhibitor Screening and SAR Expansion Studies

Based on the established SAR for tetrahydroquinoline benzamides as NF-κB transcriptional activity inhibitors (Jo et al., 2016), this compound is best deployed as a probe to extend SAR at the 4-position of the benzamide ring within the N-1-benzoyl, C-6-substituted series [1]. Its 4-propyl substituent fills a specific lipophilicity gap between the 4-chloro (IC50 = 2.7 μM) and 4-unsubstituted (IC50 = 20 μM) analogs, allowing researchers to chart the relationship between 4-position chain length and NF-κB inhibitory potency. The assay system of choice is the LPS-induced NF-κB luciferase reporter assay in Raw 264.7 macrophages, which has been validated for this compound class [1].

WD40-Repeat Domain Protein Interaction Studies

The co-crystal structure of the N-1-benzoyl tetrahydroquinoline analog DR3448 with the WDR domain of WDR91 (PDB: 9dta, resolution 2.10 Å) demonstrates the scaffold's capacity to engage WD40-repeat proteins [2]. Researchers investigating WDR domain-mediated autophagy or endosomal trafficking pathways can use N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide as a structurally validated starting point for developing chemical probes targeting this protein family. The 4-propylbenzamide extension may provide additional hydrophobic contacts within the binding pocket compared to the acetamide-linked analog in the crystal structure [2].

Regioisomeric Selectivity Control in Chemical Biology Experiments

For experimental protocols where C-6 vs. C-7 tetrahydroquinoline substitution is a critical variable, this compound serves as an authenticated C-6-substituted benzamide standard. Parallel testing with the C-7 regioisomer N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzamide (CAS 946266-43-9) enables direct assessment of regioisomer-dependent effects on target engagement, cellular phenotype, or biochemical activity [3]. This regioisomeric pair comparison approach is essential for establishing structure-activity relationships in any biological system where the tetrahydroquinoline scaffold is under investigation [1].

Lipophilic Probe for Membrane Permeability Optimization in Benzamide Lead Series

With an estimated clogP of approximately 5.2, conferred by the 4-propylbenzamide substituent, this compound occupies a distinct lipophilicity range compared to more polar analogs such as the 4-chlorobenzamide (estimated clogP ≈ 3.7) [4]. It is therefore suitable as a high-logP reference compound in permeability assays (e.g., PAMPA or Caco-2) designed to benchmark the impact of lipophilicity on cellular uptake within the tetrahydroquinoline benzamide series. This application supports lead optimization campaigns where balancing potency with favorable ADME properties is a key objective [4].

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.